5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide
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Description
5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
A related compound, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, demonstrates potential as a prokinetic agent impacting both upper and lower gastrointestinal tracts, due to its selective serotonin 4 receptor agonist properties. This suggests similar compounds could have similar pharmacological effects (Sonda et al., 2004).
Chemical Synthesis Techniques
Advancements in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, which include similar molecular structures, have been made. These compounds have been synthesized from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, showcasing the versatility in creating derivatives of the base compound (Kim & Han, 1996).
Solid-State Structure Analysis
Glibenclamide, a compound with a similar structure, has been studied in solution and solid-state, revealing insights into its chemical behavior. This research helps in understanding the structural properties of related compounds like 5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide (Sanz et al., 2012).
Antiviral Activity
Compounds with a similar molecular structure have been found to inhibit retrovirus replication in cell culture. This indicates potential antiviral applications for this compound (Hocková et al., 2003).
Drug Transformation and Excretion Studies
Research on similar benzamides, such as metoclopramide, has revealed their transformation products in biological systems, providing valuable insights into the metabolism and excretion pathways that could apply to this compound (Arita et al., 1970).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-13(2)30-21-12-20(24-14(3)25-21)26-16-6-8-17(9-7-16)27-22(28)18-11-15(23)5-10-19(18)29-4/h5-13H,1-4H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDJUSRCJVHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.